Propylacetoacetat

Übersicht

Beschreibung

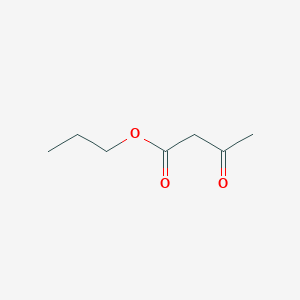

Propyl acetoacetate, also known as propyl 3-oxobutanoate, is an organic compound with the molecular formula C7H12O3. It is an ester derived from acetoacetic acid and propanol. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Wissenschaftliche Forschungsanwendungen

Propyl acetoacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in metabolic studies.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

Propyl acetoacetate, a derivative of acetoacetic ester, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .

Mode of Action

The compound interacts with its targets through a series of reactions. The first step involves the formation of an enolate, a resonance-stabilized anion . This enolate can then act as a nucleophile in SN2 reactions, allowing for the addition of various groups . For instance, a propyl group can be added in a process known as enolate alkylation . Once the desired groups have been added, the ester can be removed through a mechanism called decarboxylation .

Biochemical Pathways

Propyl acetoacetate affects several biochemical pathways. It plays a role in the formation of acetyl-CoA, a key molecule in energy derivation and lipogenesis . Acetyl-CoA is also involved in the regulation of gene transcription and protein function, linking nutrient balance and cellular stress responses . Furthermore, propyl acetoacetate influences the proteome by affecting proteostasis, modulating the Unfolded Protein Response (UPR) and autophagy .

Result of Action

The action of propyl acetoacetate at the molecular and cellular level results in a range of effects. It can lead to the formation of ketones and other molecules . Additionally, it has been suggested that the compound can influence protein acetylation, a critical post-translational modification involved in regulating cell behavior . Alterations in protein acetylation status have been linked to multiple disease states, including cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propyl acetoacetate. For instance, the reaction conditions, such as the presence of a base and the type of solvent used, can affect the outcome of the reactions involving this compound . Moreover, the physiological environment, including nutrient availability and cellular stress responses, can impact the compound’s role in cellular metabolism .

Biochemische Analyse

Biochemical Properties

Propyl acetoacetate is involved in a range of biochemical reactions. These enzymes convert all acetate, regardless of the source, into acetyl coenzyme A (acetyl-CoA), a key metabolic intermediate .

Cellular Effects

Propyl acetoacetate influences various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Molecular Mechanism

At the molecular level, Propyl acetoacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propyl acetoacetate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Propyl acetoacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Propyl acetoacetate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Propyl acetoacetate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Propyl acetoacetate and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl acetoacetate can be synthesized through the esterification of acetoacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, propyl acetoacetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl acetoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetoacetic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Acetoacetic acid, carbon dioxide, and water.

Reduction: Propyl 3-hydroxybutanoate or other alcohol derivatives.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a propyl group.

Methyl acetoacetate: Contains a methyl group instead of a propyl group.

Butyl acetoacetate: Contains a butyl group instead of a propyl group.

Uniqueness

Propyl acetoacetate is unique due to its specific reactivity and the properties imparted by the propyl group. This makes it suitable for certain synthetic applications where other acetoacetate esters may not be as effective.

Eigenschaften

IUPAC Name |

propyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFMVMDBNLMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170394 | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-60-8 | |

| Record name | Propyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the main applications of propyl acetoacetate in materials science?

A1: Propyl acetoacetate is a versatile building block for synthesizing polymers with tailored properties. For instance, it can be incorporated into siloxane-based polymers to create solid polymer electrolytes for lithium-ion batteries. [, ] These polymers, often synthesized via hydrosilylation reactions and ring-opening polymerization, exhibit ionic conductivity, making them promising materials for energy storage applications. [, ] The conductivity of these materials can be further tuned by modifying the polymer backbone and the type of lithium salt used. [, ]

Q2: Can you explain the role of propyl acetoacetate in organic synthesis, particularly in heterocyclic chemistry?

A2: Propyl acetoacetate is a valuable reagent in multicomponent reactions, particularly in the synthesis of heterocycles like isoxazol-5(4H)-ones. [] These reactions, often catalyzed by compounds like potassium 2,5-dioxoimidazolidin-1-ide, offer an efficient route to diversely substituted isoxazole derivatives. [] The use of propyl acetoacetate, along with arylaldehydes and hydroxylamine hydrochloride, allows for the incorporation of specific substituents into the final isoxazole ring system. []

Q3: How does the structure of propyl acetoacetate influence its reactivity in polymerization reactions?

A3: Propyl acetoacetate contains both an ester and a ketone functionality. [, ] The presence of the terminal allyl group allows for further functionalization and polymerization. [, ] In the context of polymer electrolyte synthesis, the propyl acetoacetate group serves as an anion receptor, influencing the mobility of lithium ions within the polymer matrix. [, ] The length of the propyl group, compared to other alkyl substituents, can impact the flexibility of the polymer chain and ultimately its ionic conductivity. [, ]

Q4: Are there any environmental concerns related to the use and disposal of propyl acetoacetate?

A4: While the provided research papers [, , ] primarily focus on the synthesis and applications of propyl acetoacetate-derived materials, they do not delve into the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop sustainable waste management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)